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Abstract
Vadilex, the brand name for the chemical compound Ifenprodil, is a selective, non-competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the

GluN2B subunit. This unique mechanism of action has positioned Ifenprodil as a compound of

significant interest for a variety of neurological and psychiatric disorders. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical and

pharmacokinetic properties, and pharmacodynamics of Ifenprodil. Detailed experimental

protocols and a visualization of its primary signaling pathway are included to support further

research and development efforts.

Chemical Structure and Properties
Ifenprodil is a synthetic organic compound belonging to the piperidine class of chemicals.[1][2]

Its chemical structure is characterized by a 4-benzylpiperidine moiety linked to a 1-(4-

hydroxyphenyl)-1-propanol group.

Chemical Name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[3][4]

Synonyms: Cerocral, Dilvax, RC 61-91[3][4]
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A summary of the key physicochemical properties of Ifenprodil is presented in Table 1. This

data is essential for formulation development, analytical method development, and

understanding its behavior in biological systems.

Property Value Reference

Molecular Formula C₂₁H₂₇NO₂ [3][4]

Molecular Weight 325.45 g/mol [3]

CAS Number 23210-56-2 [3][4]

Melting Point 178-180 °C (Tartrate Salt) [5]

Solubility
Soluble in ethanol and DMSO.

Slightly soluble in water.
[5][6]

pKa
Data not available in the

searched literature

LogP 4.04 [6]

Table 1: Physicochemical Properties of Ifenprodil

Pharmacokinetic Properties
Pharmacokinetic studies are crucial for determining the appropriate dosage and administration

schedule. The following table summarizes key pharmacokinetic parameters of Ifenprodil from a

study in healthy Chinese volunteers following intravenous administration.
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Parameter 5 mg Dose 10 mg Dose 15 mg Dose

Cmax (ng/mL) 10.13 ± 4.02 19.17 ± 5.75 28.35 ± 7.93

AUC₀₋t (ng·h/mL) 20.37 ± 6.84 43.82 ± 15.90 67.19 ± 24.51

AUC₀₋∞ (ng·h/mL) 22.19 ± 7.02 47.95 ± 16.92 73.11 ± 26.04

t₁/₂ (h) 3.58 ± 1.23 4.12 ± 1.37 4.25 ± 1.18

Vd (L) 248.3 ± 93.7 237.1 ± 85.6 231.5 ± 79.4

CL (L/h) 48.7 ± 15.3 46.2 ± 13.8 45.1 ± 12.7

Table 2: Pharmacokinetic Parameters of Ifenprodil in Healthy Volunteers (Intravenous

Administration)[7]

Data presented as mean ± standard deviation.

Metabolism: In vivo and in vitro studies in rats have shown that Ifenprodil undergoes both

Phase I and Phase II metabolism. The primary site of metabolic activity is the phenol group,

with glucuronidation being a major metabolic pathway.[8]

Pharmacodynamics
Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA

receptor, showing high selectivity for receptors containing the GluN2B subunit. It binds to a

unique site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting receptor

function. This inhibition reduces the influx of calcium ions into neurons, which is a key

mechanism in excitotoxicity.[7]
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Target Action IC₅₀ Reference

NMDA Receptor

(GluN2B subunit)

Non-competitive

antagonist
0.34 µM

NMDA Receptor

(GluN2A subunit)

Non-competitive

antagonist
146 µM

α₁-Adrenergic

Receptor
Antagonist

Quantitative data not

specified
[3]

Sigma (σ) Receptors Ligand
Quantitative data not

specified
[3]

Table 3: Pharmacodynamic Profile of Ifenprodil

Signaling Pathway
Ifenprodil's therapeutic effects are primarily mediated through its modulation of the NMDA

receptor signaling pathway. By selectively inhibiting GluN2B-containing NMDA receptors, it

prevents excessive calcium influx, which in turn inhibits downstream signaling cascades

associated with excitotoxicity and neuronal damage.
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Caption: Ifenprodil's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia
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This protocol provides a methodology for assessing the neuroprotective effects of Ifenprodil in

a rodent model.

Objective: To evaluate the neuroprotective efficacy of Ifenprodil following an ischemic event.

Materials:

Ifenprodil Tartrate

Vehicle (e.g., saline, DMSO, PEG300)

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

Anesthesia (e.g., isoflurane)

Surgical equipment for Middle Cerebral Artery Occlusion (MCAo)

Procedure:

Drug Preparation: Prepare a stock solution of Ifenprodil Tartrate in DMSO. On the day of the

experiment, dilute the stock with saline or a suitable vehicle to the desired final

concentration.

Animal Model: Induce focal cerebral ischemia using the MCAo model.

Drug Administration: Administer Ifenprodil or vehicle via intraperitoneal (i.p.) or intravenous

(i.v.) injection at the time of reperfusion.

Post-operative Care: Monitor animals for recovery and provide appropriate post-operative

care.

Outcome Assessment: Assess neurological deficits and infarct volume at predetermined time

points post-ischemia.
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Caption: Experimental workflow for in vivo assessment of Ifenprodil's neuroprotective effects.

In Vitro Whole-Cell Patch Clamp Electrophysiology
This protocol is for studying the inhibitory effect of Ifenprodil on NMDA receptor currents in

cultured neurons.

Objective: To quantify the inhibition of NMDA receptor-mediated currents by Ifenprodil.

Materials:

Cultured neurons (e.g., hippocampal or cortical neurons)

External and internal recording solutions

Patch clamp rig with amplifier and data acquisition system

NMDA and glycine

Ifenprodil

Procedure:

Cell Culture: Plate and maintain primary neuronal cultures.

Electrophysiology:

Obtain whole-cell patch clamp recordings from cultured neurons.

Apply NMDA and glycine to elicit receptor-mediated currents.
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Perfuse with varying concentrations of Ifenprodil to determine its inhibitory effect on the

NMDA-induced currents.

Data Analysis: Measure the peak current amplitude in the presence and absence of

Ifenprodil to calculate the percent inhibition and determine the IC₅₀.

Conclusion
Ifenprodil (Vadilex) is a well-characterized NMDA receptor antagonist with high selectivity for

the GluN2B subunit. Its established chemical, pharmacokinetic, and pharmacodynamic profiles

make it a valuable tool for research into various neurological disorders. The provided data and

protocols offer a solid foundation for drug development professionals to design and execute

further preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1218322#vadilex-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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